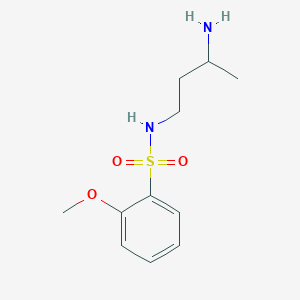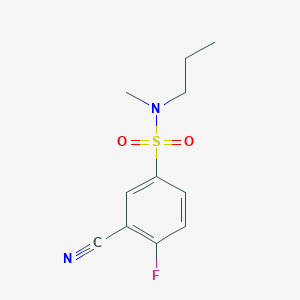
N-(3-aminobutyl)-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-aminobutyl)-2-methoxybenzenesulfonamide, also known as 3-[(2-methoxyphenyl)sulfonyl]-1-butanamine, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It belongs to the class of sulfonamide compounds and has been found to exhibit various biological activities such as anti-inflammatory, analgesic, and antitumor effects.
作用機序
The exact mechanism of action of N-(N-(3-aminobutyl)-2-methoxybenzenesulfonamideaminobutyl)-2-methoxybenzenesulfonamide is not fully understood. However, it has been proposed that its anti-inflammatory effects may be due to its ability to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. Its analgesic effects may be due to its ability to modulate the activity of ion channels involved in pain sensation.
Biochemical and Physiological Effects:
N-(N-(3-aminobutyl)-2-methoxybenzenesulfonamideaminobutyl)-2-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. It has also been shown to reduce pain sensitivity in animal models of pain.
実験室実験の利点と制限
One of the advantages of using N-(N-(3-aminobutyl)-2-methoxybenzenesulfonamideaminobutyl)-2-methoxybenzenesulfonamide in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various assays to study different aspects of cellular and molecular biology. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for research on N-(N-(3-aminobutyl)-2-methoxybenzenesulfonamideaminobutyl)-2-methoxybenzenesulfonamide. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as an analgesic for the treatment of chronic pain. Further research is also needed to elucidate its mechanism of action and to optimize its pharmacological properties for use in clinical settings.
合成法
The synthesis of N-(N-(3-aminobutyl)-2-methoxybenzenesulfonamideaminobutyl)-2-methoxybenzenesulfonamide involves the reaction of 2-methoxybenzenesulfonyl chloride with N-(3-aminobutyl)-2-methoxybenzenesulfonamideaminobutylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the resulting product is purified by column chromatography.
科学的研究の応用
N-(N-(3-aminobutyl)-2-methoxybenzenesulfonamideaminobutyl)-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have analgesic effects by reducing pain sensitivity in animal models.
In addition, N-(N-(3-aminobutyl)-2-methoxybenzenesulfonamideaminobutyl)-2-methoxybenzenesulfonamide has been investigated for its antitumor properties. Studies have shown that it can inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. It has been suggested that its antitumor effects may be due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
N-(3-aminobutyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-9(12)7-8-13-17(14,15)11-6-4-3-5-10(11)16-2/h3-6,9,13H,7-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXACKQPLTLXRRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNS(=O)(=O)C1=CC=CC=C1OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Methoxyphenyl)-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569904.png)
![Cyclobutyl-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569911.png)



![2-Cyclopropyl-1-[4-(methylaminomethyl)piperidin-1-yl]ethanone](/img/structure/B7569963.png)
![4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B7569970.png)
![5-fluoro-N-[2-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7569976.png)

![3-[2-(1,3-Thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7569993.png)
![1-(4-bromophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)ethanamine](/img/structure/B7569999.png)
![2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7570011.png)
![2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid](/img/structure/B7570012.png)
